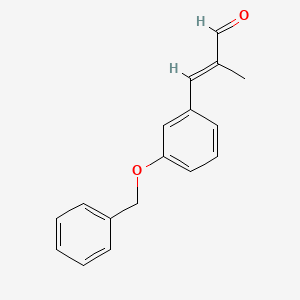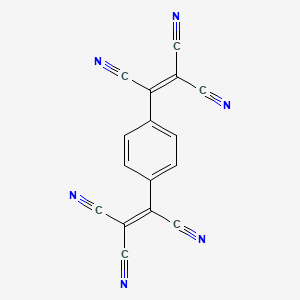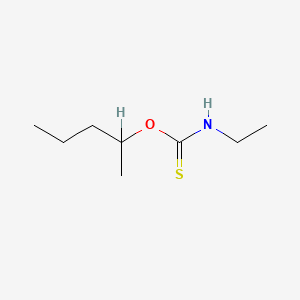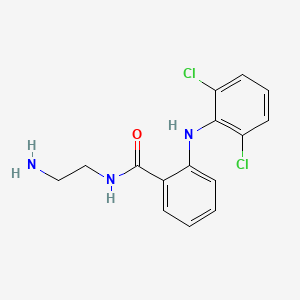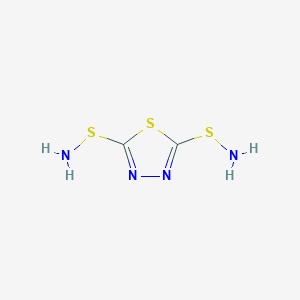
1,3,4-Thiadiazole-2,5-disulfenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole-2,5-disulfenamide is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2,5-disulfenamide can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective catalysts. The use of polyphosphoric acid, phosphorus oxychloride, sulfuric acid, hydrochloric acid, and carbon disulfide as catalysts has been reported .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2,5-disulfenamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, hydrazine sulfate, and various catalysts such as magnesium oxide nanoparticles .
Major Products
Major products formed from these reactions include disulfides, thiol derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
1,3,4-Thiadiazole-2,5-disulfenamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2,5-disulfenamide involves its interaction with molecular targets such as DNA and proteins. The compound can disrupt DNA replication, thereby inhibiting the growth of bacterial and cancer cells . Additionally, it can prevent neurons from firing in the brain by releasing chloride ions through the GABAA pathway .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial, anticancer, and anti-inflammatory properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but differs in its structural arrangement of nitrogen and sulfur atoms.
1,2,5-Thiadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness
1,3,4-Thiadiazole-2,5-disulfenamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable disulfides and interact with DNA and proteins makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
160545-21-1 |
|---|---|
Molecular Formula |
C2H4N4S3 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
S-(5-aminosulfanyl-1,3,4-thiadiazol-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C2H4N4S3/c3-8-1-5-6-2(7-1)9-4/h3-4H2 |
InChI Key |
YUEQIUSXTGFBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)SN)SN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
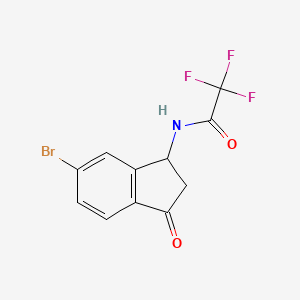
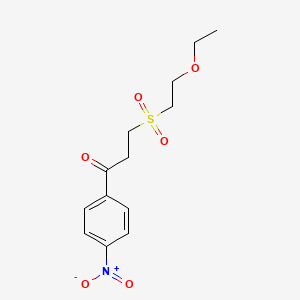
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

